molecular formula C9H18N2O B015984 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide CAS No. 702-96-5

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Cat. No. B015984
CAS RN: 702-96-5
M. Wt: 170.25 g/mol
InChI Key: POAGFQOGFRYOFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives, including those with complex substituents, has been explored through various methods. For example, a novel approach developed for the synthesis of 2-arylpyrrolidine-1-carboxamides involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, under mild conditions, using inexpensive solvents and catalysts, yielding the target compounds with good to high efficiency (Smolobochkin et al., 2017). Although this method doesn't directly pertain to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, it highlights the type of synthetic strategies that can be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives significantly influences their chemical behavior and applications. The specific arrangement of the tetramethyl groups in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide contributes to its stability by sterically hindering the reactive sites and reducing susceptibility to oxidative processes. Structural analyses often involve crystallography and spectroscopy to elucidate the configuration and conformation of such molecules. However, detailed structural analysis specific to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is not provided in the available literature, suggesting a need for further research in this area.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to produce a wide range of compounds with potential pharmaceutical applications. For instance, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were synthesized by acylation and alkylation reactions to produce compounds with significant antiarrhythmic activity (Hankovszky et al., 1986). These reactions showcase the versatility of pyrrolidine derivatives in synthesizing biologically active molecules.

Scientific Research Applications

  • Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical derivative, is used as molecular probes and labels in biophysical and biomedical research applications (Dobrynin et al., 2021).

  • Pharmaceuticals : Certain derivatives, such as 2,2,5,5-Tetramethyl-3-pyrrolidine-3-carboxamides, have been identified as new antiarrhythmic agents, showing higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).

  • Magnetic Resonance Imaging (MRI) : Compounds like 2,2,5,5-tetramethylpyrroline-1-oxyl-3-carboxamide have shown antioxidant potential and promise for application in biomedical studies using MRI (Yushkova et al., 2013).

  • Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides can lead to enantioselective biotransformations, useful in organic synthesis (Chen et al., 2012).

  • Spin Labeling in Research : Derivatives like 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-maleimide are used as spin labels in scientific research, crucial in studying molecular dynamics and structure (Barratt et al., 1971).

  • Anticancer Research : Some derivatives, for example, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide, have shown cytotoxic effects on certain cancer cell lines, highlighting their potential in anticancer research (Butler et al., 2013).

  • Antimicrobial Properties : Novel pyrrolidine derivatives synthesized through methods like microwave-assisted synthesis have been found to possess antimicrobial properties (Sreekanth & Jha, 2020).

Safety And Hazards

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide may cause skin irritation and respiratory tract irritation6. The toxicological properties of this substance have not been fully investigated6.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.


Relevant Papers
I couldn’t find specific papers related to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. However, it’s worth noting that the antiarrhythmic activity of some of its derivatives has been evaluated5.


properties

IUPAC Name

2,2,5,5-tetramethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAGFQOGFRYOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883556
Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

CAS RN

702-96-5
Record name 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethylpyrrolidine-3-carboxamide
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Synthesis routes and methods

Procedure details

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine (II, 30 gm) was added slowly, with stirring, to ammonium hydroxide (500 mL). When the solid is dissolved, potassium hydroxide is added, which results in the precipitation of (III). After filtering the solid, additional potassium hydroxide is added to the remaining solution until the precipitation of more material no longer is observed. The precipitates are combined, dried and recrystallized from benzene, giving a white solid (III, 10 gm, 68%) mp 176°-178° C. (lit ref. [1, except pg. 204] mp 180°-181° C). Both I.R. and NMR confirm the structure of (III).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
OH Hankovsky, K Hideg, I Bodi… - Journal of medicinal …, 1986 - ACS Publications
Central Laboratory, Chemistry, University of Pécs, H-7643 Pécs, POB 99, Hungary, and Alkaloida Chemical Factory, H-4440 Tiszavasvári, POBl, Hungary. Received April 29, 1985 lV-(w-…
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
LA Krinitskaya - Russian chemical bulletin, 1997 - Springer
3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl reacts with NH 4 OH to give 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl, a product of the Favorsky rearrangement. 3-Bromo-2,…
B Chion, J Lajzerowicz, D Bordeaux… - The Journal of …, 1978 - ACS Publications
Transitions will predominantly occur between the two upper energy levels and this can satisfactorily explain the low energy IR band as well as the relatively high extinction coefficients of …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
PA Levkin, AI Kokorin, V Schurig… - Chirality: The …, 2006 - Wiley Online Library
Noticeable differences between solid‐state ESR spectra of enantiopure and racemic single crystals as well as powders of 2,2,5,5‐tetramethylpyrrolidine‐3‐carboxamide‐1‐oxyl have …
GGL Force, RC La Force - The Journal of Chemical Physics, 1973 - pubs.aip.org
We have calculated the line shape to be expected in the electron spin resonance spectra from free radicals in an aqueous environment. We have assumed microwave power to be …
Number of citations: 4 pubs.aip.org
LR Dalton, AL Kwiram - Journal of the American Chemical Society, 1972 - ACS Publications
(CH2) 3C (COOD) 2 is described. From an investigation of the proton dipolar and deuteron quadrupolar inter-actions, the conformation of the (CH2) 3C (COOD) 2 molecules and the …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
AF Kreft, DH Klaubert, SC Bell… - Journal of medicinal …, 1986 - ACS Publications
The synthesis and structure-activity relationships of a number of l, 3-bis (aryloxy) propanes, which are in vivo antagonists of LTD4 in the guineapig, are described. One of these …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
SW Weidman, GR Drysdale, AS Mildvan - Biochemistry, 1973 - ACS Publications
(CoA), RCoA(3-carboxy-2, 2, 5, 5-tetramethyl-l-pyr-rolidinyloxyl-CoA thio ester), has been prepared and shown, by magnetic resonance techniques, to bind to pig heart citrate synthase. …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
IA Kirilyuk, YF Polienko, OA Krumkacheva… - The Journal of …, 2012 - ACS Publications
The nitroxides of 7-azadispiro[5.1.5.2]pentadecane and 7-azadispiro[5.1.5.2]pentadeca-14-ene series have been prepared, including thiol-specific methane thiosulfonate spin label for …
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
Y Zhang, B Wenderoth, WY Su, EC Ashby - Journal of organometallic …, 1985 - Elsevier
A new method is reported to determine the existence of single electron transfer in the reaction of Grignard reagents with ketones. The method involves the determination of pseudo-first …

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